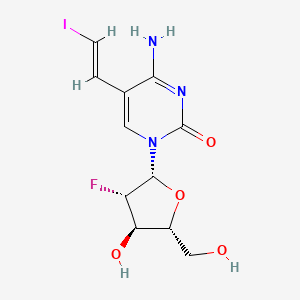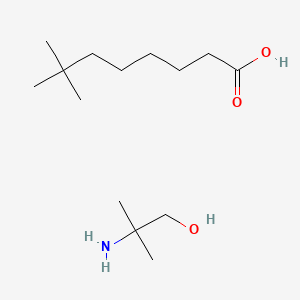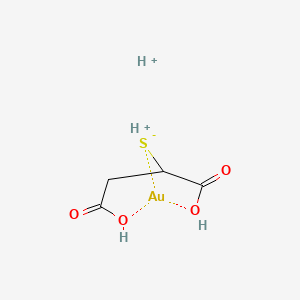
Dihydrogen (mercaptosuccinato(3-))aurate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen (mercaptosuccinato(3-))aurate(2-) is a pale yellow solid that is soluble in water and some organic solvents. It is a gold complex, typically exhibiting the characteristic properties of gold, such as catalytic and optical properties . This compound is often used as a catalyst in various chemical reactions due to its unique properties.
Preparation Methods
The synthesis of Dihydrogen (mercaptosuccinato(3-))aurate(2-) involves the reaction of gold salts with mercaptosuccinic acid under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated by precipitation or crystallization . Industrial production methods may involve large-scale batch reactors where the reaction conditions such as temperature, pH, and concentration of reactants are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Dihydrogen (mercaptosuccinato(3-))aurate(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different gold oxidation states.
Reduction: It can be reduced to elemental gold under certain conditions.
Substitution: Ligand substitution reactions can occur where the mercaptosuccinate ligand is replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dihydrogen (mercaptosuccinato(3-))aurate(2-) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anti-cancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of fine chemicals and materials due to its catalytic properties.
Mechanism of Action
The mechanism by which Dihydrogen (mercaptosuccinato(3-))aurate(2-) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The gold center can coordinate with sulfur-containing groups in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar compounds to Dihydrogen (mercaptosuccinato(3-))aurate(2-) include other gold complexes such as:
Dihydrogen (chloroaurate(1-)): Another gold complex with different ligands.
Dihydrogen (tetrachloroaurate(3-)): A gold complex with chloride ligands.
Dihydrogen (cyanidoaurate(1-)): A gold complex with cyanide ligands. Dihydrogen (mercaptosuccinato(3-))aurate(2-) is unique due to its mercaptosuccinate ligand, which imparts specific properties such as enhanced solubility and reactivity.
Properties
CAS No. |
24145-43-5 |
|---|---|
Molecular Formula |
C4H7AuO4S+ |
Molecular Weight |
348.13 g/mol |
IUPAC Name |
1,4-dihydroxy-1,4-dioxobutane-2-thiolate;gold;hydron |
InChI |
InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/p+1 |
InChI Key |
LRJBQNPYJJIASE-UHFFFAOYSA-O |
Canonical SMILES |
[H+].[H+].C(C(C(=O)O)[S-])C(=O)O.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


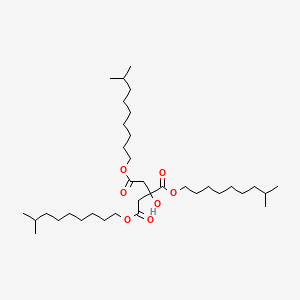
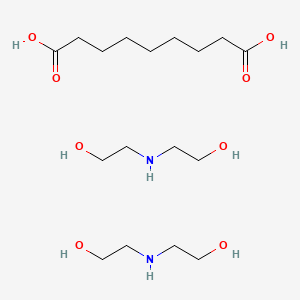
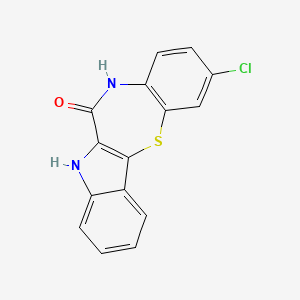
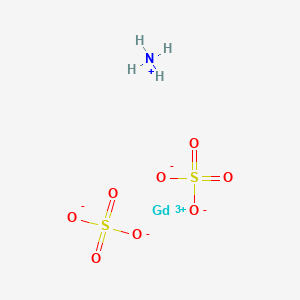

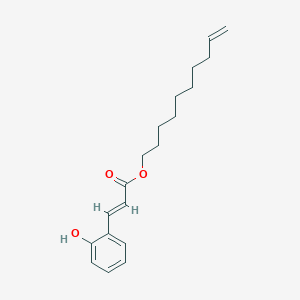
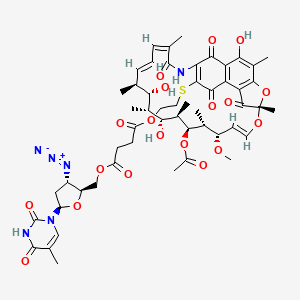
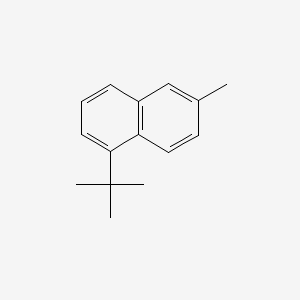

![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)

